2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 2000 and has since gained attention for its ability to inhibit certain kinases involved in cell signaling pathways.
Scientific Research Applications
2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its ability to inhibit certain kinases involved in cell signaling pathways. Specifically, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of Src family kinases, which play a critical role in cell proliferation, migration, and survival. This inhibition has been shown to have potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its ability to bind to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This inhibition leads to a decrease in downstream signaling pathways, ultimately resulting in a decrease in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has also been studied for its biochemical and physiological effects. These studies have shown that 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can induce apoptosis in certain cancer cell lines, as well as inhibit angiogenesis and tumor growth in animal models. Additionally, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for Src family kinases. This specificity allows for more targeted inhibition of these kinases, as opposed to broad-spectrum kinase inhibitors that may have off-target effects. However, one limitation of using 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is its relatively low potency, which may require higher concentrations to achieve desired effects.
Future Directions
There are several potential future directions for research on 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent analogs of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione that may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. Finally, there is potential for the use of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
Synthesis Methods
The synthesis of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the reaction of 3-chloro-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the desired product, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. The overall yield of this synthesis method is approximately 25%.
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8,11-12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNOGKDAMGVACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3CCCCC3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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